molecular formula C22H23ClKN6O B1243198 2-Butyl-4-chloro-1-((2'-(1H-etrazol-5-yl) (1,1'-biphenyl)-4-yl)methyl)-1H-imidazole-5-methanol

2-Butyl-4-chloro-1-((2'-(1H-etrazol-5-yl) (1,1'-biphenyl)-4-yl)methyl)-1H-imidazole-5-methanol

Cat. No. B1243198
M. Wt: 462 g/mol
InChI Key: FDKIDFYIEWFERB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Losartan Potassium is the potassium salt of losartan, a non-peptide angiotensin II receptor antagonist with antihypertensive activity. Losartan selectively and competitively binds to the angiotensin II receptor (type AT1) and blocks the binding of angiotensin II to the receptor, thus promoting vasodilatation and counteracting the effects of aldosterone. Converted from angiotensin I by angiotensin-converting enzyme (ACE), angiotensin II stimulates the adrenal cortex to synthesize and secrete aldosterone, decreasing sodium excretion and increasing potassium excretion, and acts as a vasoconstrictor in vascular smooth muscle.
Losartan is an angiotensin II receptor blocker used in the therapy of hypertension and diabetic nephropathy. Losartan is associated with a low rate of transient serum aminotransferase elevations and has been linked to rare instances of acute liver injury.
An antagonist of ANGIOTENSIN TYPE 1 RECEPTOR with antihypertensive activity due to the reduced pressor effect of ANGIOTENSIN II.

Scientific Research Applications

Crystallographic Analysis

  • The compound has been characterized in crystallographic studies, revealing a perfectly ordered structure stabilized by intermolecular O—H⋯N and N—H⋯N hydrogen bonding (Tessler & Goldberg, 2004).

Structural Variations

  • Trityl losartan, a variant of this compound, crystallizes in a specific space group with two independent molecules. The structure shows significant variation in the orientations of the rings in the biphenylyltetrazole moieties (Sieroń et al., 2004).

Synthesis and Applications in Drug Chemistry

  • This compound plays a significant role in pharmaceutical, medicinal, and drug chemistry, especially in the synthesis of heterocyclic compounds with various industrial and medical applications (Ande, 2012).

Role in Angiotensin Converting Enzyme (ACE) Inhibition

  • Novel derivatives of this compound have been synthesized and evaluated for their angiotensin converting enzyme inhibitory activity, showing potential in cardiovascular drug development (Kantevari et al., 2011).

Antimicrobial Activity

  • Some derivatives of the compound have shown potential antimicrobial activity, indicating its relevance in developing new antimicrobial agents (Maheta et al., 2012).

Solubility and Physicochemical Properties

  • Studies on the solubility of this compound in various solvents across different temperatures provide insights into its physicochemical properties, important for drug formulation (Guo et al., 2008).

Novel Derivatives and Their Applications

  • Research into novel derivatives of this compound, including those containing selenium, expands its potential applications in medicinal chemistry, particularly in antihypertensive treatments (Grange et al., 2007).

properties

Product Name

2-Butyl-4-chloro-1-((2'-(1H-etrazol-5-yl) (1,1'-biphenyl)-4-yl)methyl)-1H-imidazole-5-methanol

Molecular Formula

C22H23ClKN6O

Molecular Weight

462 g/mol

InChI

InChI=1S/C22H23ClN6O.K/c1-2-3-8-20-24-21(23)19(14-30)29(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22-25-27-28-26-22;/h4-7,9-12,30H,2-3,8,13-14H2,1H3,(H,25,26,27,28);

InChI Key

FDKIDFYIEWFERB-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)CO)Cl.[K]

Pictograms

Irritant

synonyms

2-Butyl-4-chloro-1-((2'-(1H-etrazol-5-yl) (1,1'-biphenyl)-4-yl)methyl)-1H-imidazole-5-methanol
Cozaar
DuP 753
DuP-753
DuP753
Losartan
Losartan Monopotassium Salt
Losartan Potassium
MK 954
MK-954
MK954
Monopotassium Salt, Losartan
Potassium, Losartan
Salt, Losartan Monopotassium

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Butyl-4-chloro-1-((2'-(1H-etrazol-5-yl) (1,1'-biphenyl)-4-yl)methyl)-1H-imidazole-5-methanol
Reactant of Route 2
2-Butyl-4-chloro-1-((2'-(1H-etrazol-5-yl) (1,1'-biphenyl)-4-yl)methyl)-1H-imidazole-5-methanol
Reactant of Route 3
2-Butyl-4-chloro-1-((2'-(1H-etrazol-5-yl) (1,1'-biphenyl)-4-yl)methyl)-1H-imidazole-5-methanol
Reactant of Route 4
2-Butyl-4-chloro-1-((2'-(1H-etrazol-5-yl) (1,1'-biphenyl)-4-yl)methyl)-1H-imidazole-5-methanol
Reactant of Route 5
2-Butyl-4-chloro-1-((2'-(1H-etrazol-5-yl) (1,1'-biphenyl)-4-yl)methyl)-1H-imidazole-5-methanol
Reactant of Route 6
2-Butyl-4-chloro-1-((2'-(1H-etrazol-5-yl) (1,1'-biphenyl)-4-yl)methyl)-1H-imidazole-5-methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.